Bevantolol, (S)-

beta-1 adrenoceptor selectivity alpha-1 adrenoceptor antagonism dual receptor pharmacology

(S)-Bevantolol is the single (S)-enantiomer eutomer of bevantolol, delivering the primary β1-adrenoceptor blockade absent in the (R)-distomer. Unlike standard β-blockers, it uniquely combines α1-antagonism, L-type calcium channel blockade (IC50=40 μM for LVA-ICa), and Class I antiarrhythmic action, reducing peripheral vascular resistance. This single-agent tool is essential for studies on hemodynamics, ion channel modulation, and cardiac electrophysiology, replacing multi-drug cocktails. Ensure receptor selectivity and data integrity by using the enantiopure form validated via asymmetric synthesis and X-ray crystallography.

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
CAS No. 135531-41-8
Cat. No. B136942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevantolol, (S)-
CAS135531-41-8
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m0/s1
InChIKeyHXLAFSUPPDYFEO-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Bevantolol (CAS 135531-41-8): A Chiral Beta-1 Adrenoceptor Antagonist with Multi-Modal Cardiovascular Pharmacology


(S)-Bevantolol (CAS 135531-41-8) is the single (S)-enantiomer of bevantolol, a cardioselective β1-adrenoceptor antagonist belonging to the aryloxypropanolamine class. Beyond β1-blockade, the compound exhibits α1-adrenoceptor antagonist activity, L-type calcium channel blockade, and Class I antiarrhythmic (sodium channel blocking) properties [1]. Consistent with the established structure-activity relationship for β-blockers, the (S)-enantiomer represents the eutomer, carrying the primary β-adrenoceptor blocking activity while the (R)-enantiomer is the distomer [2]. The absolute configuration has been confirmed as (S)-(-) via asymmetric synthesis and single-crystal X-ray analysis [2].

Why Racemic Bevantolol or Standard Beta-1 Blockers Cannot Substitute for (S)-Bevantolol in Research


Standard beta-1 selective blockers such as atenolol and metoprolol lack the α1-adrenoceptor antagonism, calcium channel blocking activity, and Class I antiarrhythmic action that characterize bevantolol's pharmacological signature [1]. Racemic bevantolol contains equal amounts of the (R)-enantiomer, which for β-blockers is typically the distomer and may contribute off-target activities unrelated to β1-blockade [2]. Furthermore, unlike propranolol and most other beta-blockers, bevantolol reduces rather than increases peripheral vascular resistance—a functional consequence of its combined α1-blockade and calcium antagonism that cannot be replicated by agents acting solely at β-adrenoceptors [1]. These cumulative differences mean that substituting another β-blocker or even racemic bevantolol for the enantiopure (S)-form will confound experimental interpretation in any study where receptor selectivity, ion channel activity, or hemodynamic profile is a variable of interest.

(S)-Bevantolol: Quantitative Pharmacological Differentiation Evidence Against Key Comparators


Beta-1/Alpha-1 Dual Antagonism with 40-Fold Beta-1 vs Beta-2 Selectivity Contrasts with Propranolol's Non-Selective Profile

Bevantolol (racemic) exhibits a Ki of 14.79 nM at β1-adrenoceptors and 125.89 nM at α1-adrenoceptors in rat cortical membranes, with a β1/β2 selectivity ratio of approximately 40-fold (β2 Ki = 588.84 nM) [1]. In contrast, propranolol is a non-selective β-blocker with Ki values of 1.8 nM at β1 and 0.8 nM at β2 receptors, yielding a β1/β2 ratio of only ~2.25, and lacks meaningful α1-adrenoceptor antagonist activity . The functional consequence of bevantolol's α1-blockade is reflected in its pA2 of 4.77 against norepinephrine-induced contraction in isolated rabbit thoracic aorta [1]. Bevantolol's β1-selectivity was further demonstrated in functional assays: pA2 of 7.74 for isoprenaline-induced inotropic effects in guinea pig right atria (β1) versus pA2 of 6.69 for isoprenaline-induced tracheal relaxation (β2) [1].

beta-1 adrenoceptor selectivity alpha-1 adrenoceptor antagonism dual receptor pharmacology bevantolol vs propranolol

Calcium Channel Blocking Potency of Bevantolol Exceeds That of Propranolol, Labetalol, and Lidocaine in Rat Hypothalamic Neurons

In a direct head-to-head electrophysiological comparison using dissociated rat ventro-medial hypothalamic neurons, bevantolol inhibited both low-voltage-activated (LVA) and high-voltage-activated (HVA) calcium currents in a concentration-dependent manner (10⁻⁶ to 10⁻⁴ M) [1]. The IC50 of bevantolol for LVA-ICa was 4 × 10⁻⁵ M (40 μM), and at 10⁻⁴ M it inhibited HVA-ICa by 28.5 ± 7.7% [1]. Crucially, the authors reported that 'the potency of bevantolol in inhibiting both ICa was greater than those of propranolol, labetalol and lidocaine' [1]. Notably, the inhibitory action of bevantolol on voltage-activated Na⁺ current was weakest among the four compounds tested, indicating that its calcium channel blocking activity is dissociable from local anesthetic (sodium channel) effects [1].

calcium channel blockade LVA-ICa inhibition hypothalamic neurons bevantolol calcium antagonism

Bevantolol Reduces Peripheral Vascular Resistance Whereas Conventional Beta-Blockers Increase It

A key hemodynamic differentiation of bevantolol is its effect on peripheral vascular resistance. Vaughan Williams (1987) reviewed clinical evidence demonstrating that 'in the peripheral circulation bevantolol does not, as do other beta blockers, increase peripheral vascular resistance, but reduces it' [1]. This finding was corroborated by Frishman et al. (1988), who noted that 'bevantolol lowered peripheral vascular resistance in patients with mild hypertension and stable angina pectoris' [2]. The mechanistic basis is attributed to bevantolol's α1-adrenoceptor partial agonist/antagonist activity combined with its calcium channel blocking action, which produces peripheral vasodilation—a property absent in conventional cardioselective β1-blockers such as atenolol and metoprolol [1][2].

peripheral vascular resistance vasodilation alpha-1 blockade hemodynamics bevantolol vascular effects

Class I Antiarrhythmic Action via Fast Sodium Current Blockade Distinguishes Bevantolol from Atenolol and Metoprolol

Electrophysiological studies in isolated atrial and ventricular muscle preparations demonstrated that bevantolol reduces the maximum rate of depolarization (Vmax) and overshoot potential, 'implying reduction of fast inward sodium current (Class I antiarrhythmic action)' [1]. This Class I (sodium channel blocking) activity is not shared by the standard cardioselective β1-blockers atenolol and metoprolol, which lack direct sodium channel effects [2]. In the same study, bevantolol also lengthened the P-R interval and produced atrioventricular block and bundle-branch block in pithed rats, effects consistent with combined sodium and calcium channel blockade [1]. Importantly, this sodium channel blockade was shown to be weaker than bevantolol's calcium channel blocking activity, distinguishing it from classical local anesthetics such as lidocaine [3].

Class I antiarrhythmic sodium channel blockade Vmax reduction cardiac electrophysiology

(S)-Enantiomer as the Eutomer: Stereochemical Basis for Prioritizing Enantiopure (S)-Bevantolol Over Racemic Material in Research

In the aryloxypropanolamine class of β-adrenergic blockers, it is a well-established principle that the (S)-enantiomers are the eutomers responsible for β-adrenoceptor antagonism, while the (R)-enantiomers (distomers) typically display different, often undesirable, pharmacological activities [1]. This general rule has been specifically confirmed for bevantolol by Yamamoto et al. (1995), who established the absolute configuration of the (+) and (−) enantiomers as (R) and (S), respectively, through asymmetric synthesis from (R)-(−)-epichlorohydrin [2]. The enantiomers were separated on a chiral cellulose column (CHIRALCEL OD®) with a separation factor (α) of 4.20 and resolution factor (Rs) of 9.21 [2]. The β-adrenoceptor antagonism of bevantolol is expected to reside predominantly in the (S)-(−)-enantiomer, consistent with the eudysmic ratio pattern observed across the β-blocker class, where S:R activity ratios can range from 30:1 to >100:1 depending on the specific compound and assay system [1].

chiral pharmacology eutomer/distomer stereoselective beta-blockade enantiopure drug substance

(S)-Bevantolol: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Dual β1/α1-Adrenoceptor Pharmacology Studies Requiring Defined Selectivity Windows

(S)-Bevantolol's combined β1 (Ki = 14.79 nM) and α1 (Ki = 125.89 nM) antagonism with a ~40-fold β1/β2 selectivity window [1] makes it an ideal tool compound for ex vivo or in vivo cardiovascular studies investigating the functional interplay between β- and α-adrenergic signaling. Unlike propranolol (non-selective, β1/β2 ratio ~2.25) , bevantolol allows researchers to achieve β1-blockade while simultaneously engaging α1-adrenoceptors, without the confounding bronchoconstriction risk from β2-blockade. This profile is particularly valuable in isolated tissue bath experiments (atrial inotropic responses, pA2 = 7.74; tracheal relaxation, pA2 = 6.69) [1] and in hypertensive animal models where vasodilatory α1-blockade is a desired co-intervention.

Calcium Channel Pharmacology in Neuronal and Cardiac Preparations

For patch-clamp electrophysiology studies of voltage-gated calcium currents, (S)-bevantolol offers a unique experimental tool: it inhibits both LVA-ICa (IC50 = 40 μM) and HVA-ICa (28.5% inhibition at 100 μM) with potency exceeding that of propranolol, labetalol, and lidocaine [1]. This makes (S)-bevantolol suitable for experiments designed to dissect the contribution of calcium channel blockade to the overall pharmacological profile of β-blockers, or for studying hypothalamic neuronal excitability where dual β-adrenoceptor/calcium channel modulation is hypothesized. The dissociation between its strong calcium current inhibition and its weak sodium current blockade further enables selective study of calcium-dependent physiological processes [1].

Hemodynamic Research Featuring Peripheral Vasodilation Without Reflex Tachycardia

In whole-animal hemodynamic studies—particularly rodent models of hypertension or heart failure—(S)-bevantolol's ability to reduce peripheral vascular resistance (in contrast to the resistance-increasing effect of conventional β-blockers) [1] provides a distinct experimental condition. Researchers investigating the hemodynamic consequences of combined β1-blockade, α1-mediated vasodilation, and calcium channel blockade can use (S)-bevantolol as a single-agent intervention to probe mechanisms that would otherwise require co-administration of multiple drugs. The absence of cold extremities as a side effect, noted in clinical reviews, further supports its differentiated peripheral vascular profile [1].

Cardiac Electrophysiology and Antiarrhythmic Drug Research

(S)-Bevantolol's Class I antiarrhythmic action—manifested as reduction of Vmax and overshoot potential in atrial and ventricular muscle [1]—combined with its Class II (β-blockade) and Class IV (calcium channel blockade) properties, makes it a compelling reference compound for multi-class antiarrhythmic research. In isolated cardiac preparations (Langendorff-perfused hearts, atrial/ventricular tissue recordings), (S)-bevantolol can serve as a positive control for combined sodium channel and β-adrenoceptor blockade, providing a benchmark against which novel antiarrhythmic candidates with multi-ion channel profiles can be compared. Studies in pithed rats have confirmed its electrophysiological signature: P-R interval prolongation and A-V block induction [1], establishing in vivo translatability of the cellular findings.

Quote Request

Request a Quote for Bevantolol, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.